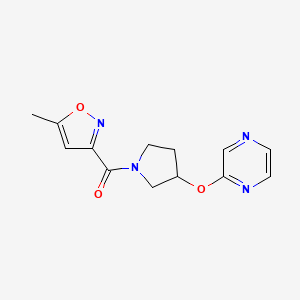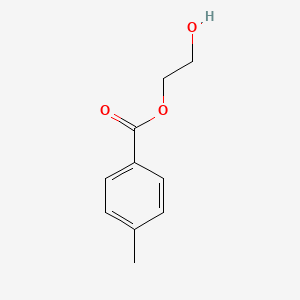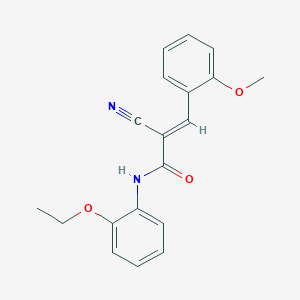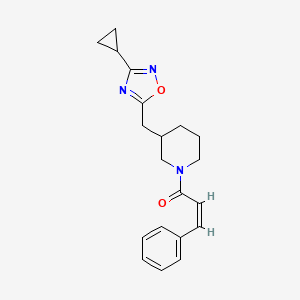
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved condensation, treatment with hydrazine hydrate, and oxidative cyclization .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involved in the formation of similar compounds have been studied . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of compounds with isoxazole and pyrazole moieties, which are structurally related to the compound . For example, studies have demonstrated the synthesis of isomorphous structures with methyl- and chloro-substituted small heterocyclic analogs, emphasizing the chlorine-methyl exchange rule and highlighting the complexities of isomorphism in structural analysis (V. Rajni Swamy et al., 2013). Similarly, research on the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles has been reported, showcasing methods for selective preparation and structural isomerization under specific conditions (L. Sobenina et al., 2005).
Biological and Pharmacological Activities
Compounds with isoxazole and pyrazole rings have shown a variety of biological and pharmacological activities. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and exhibited synergistic effects in combination with antitumor drugs in chemotherapy for brain tumors (A. Kletskov et al., 2018). Additionally, derivatives of these compounds have been explored for their antimicrobial and anticancer properties, with some showing higher activity than reference drugs in in vitro studies (H. Hafez et al., 2016).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities have been subjects of recent research. Compounds synthesized through cyclocondensation have displayed moderate activity against both Gram-positive and Gram-negative bacteria, as well as radical scavenging activities (Golea Lynda, 2021).
Mecanismo De Acción
Biochemical Pathways
It is known that isoxazole derivatives can have a significant impact on the supramolecular structure and crystallization mechanisms of certain compounds .
Action Environment
It is known that variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDOQOFRFNOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)
![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
